5-Bromo-2-isopropoxybenzoic acid 5-Bromo-2-isopropoxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 62176-16-3
VCID: VC2015228
InChI: InChI=1S/C10H11BrO3/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6H,1-2H3,(H,12,13)
SMILES: CC(C)OC1=C(C=C(C=C1)Br)C(=O)O
Molecular Formula: C10H11BrO3
Molecular Weight: 259.1 g/mol

5-Bromo-2-isopropoxybenzoic acid

CAS No.: 62176-16-3

Cat. No.: VC2015228

Molecular Formula: C10H11BrO3

Molecular Weight: 259.1 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-isopropoxybenzoic acid - 62176-16-3

Specification

CAS No. 62176-16-3
Molecular Formula C10H11BrO3
Molecular Weight 259.1 g/mol
IUPAC Name 5-bromo-2-propan-2-yloxybenzoic acid
Standard InChI InChI=1S/C10H11BrO3/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6H,1-2H3,(H,12,13)
Standard InChI Key KFUGUFQWYMSJBN-UHFFFAOYSA-N
SMILES CC(C)OC1=C(C=C(C=C1)Br)C(=O)O
Canonical SMILES CC(C)OC1=C(C=C(C=C1)Br)C(=O)O

Introduction

Chemical Structure and Properties

5-Bromo-2-isopropoxybenzoic acid (CAS: 62176-16-3) is a halogenated aromatic compound with the molecular formula C₁₀H₁₁BrO₃. Its structure consists of a benzoic acid core with a bromine substituent at the 5-position and an isopropoxy group at the 2-position.

Structural Information

The compound's structural parameters are summarized in the following table:

PropertyValue
Molecular FormulaC₁₀H₁₁BrO₃
Molecular Weight259.10 g/mol
IUPAC Name5-bromo-2-propan-2-yloxybenzoic acid
InChIInChI=1S/C10H11BrO3/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6H,1-2H3,(H,12,13)
InChIKeyKFUGUFQWYMSJBN-UHFFFAOYSA-N
SMILESCC(C)OC1=C(C=C(C=C1)Br)C(=O)O

Physical and Chemical Properties

The compound possesses several distinctive physical and chemical properties that make it valuable for various applications:

PropertyValueReference
XLogP33.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3
Exact Mass257.98916 Da

These properties contribute to the compound's behavior in chemical reactions and biological systems. The relatively high XLogP3 value indicates significant lipophilicity, suggesting good membrane permeability and potential for drug development applications.

Synthesis Methods

The synthesis of 5-Bromo-2-isopropoxybenzoic acid can be achieved through various chemical reactions, with different approaches tailored to specific requirements.

General Synthetic Routes

Traditional synthesis typically involves a multi-step process:

  • Starting Material Preparation: The synthesis often begins with 2-isopropoxybenzoic acid or other substituted benzoic acids.

  • Bromination Reaction: Introduction of the bromine atom at the 5-position is typically achieved using brominating agents such as molecular bromine (Br₂) in the presence of suitable solvents like acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure selective bromination.

  • Purification: The final product is purified through techniques such as recrystallization or column chromatography to obtain high-purity 5-Bromo-2-isopropoxybenzoic acid.

Advanced Synthetic Methods

Recent advancements in synthetic methodologies have led to more efficient routes:

  • Continuous Flow Techniques: These methods offer advantages in terms of reaction control, scalability, and safety, particularly for the bromination step.

  • Catalytic Approaches: Various catalysts, including those based on transition metals, have been explored to improve selectivity and yield.

  • Green Chemistry Approaches: Environmentally friendly methods using less hazardous reagents and solvents are being developed to reduce the environmental impact of the synthesis process.

Chemical Reactions

5-Bromo-2-isopropoxybenzoic acid can participate in various chemical reactions, making it a versatile building block in organic synthesis.

Esterification

The carboxylic acid group can readily undergo esterification reactions with alcohols to form the corresponding esters. This reaction typically requires acid catalysis or activation of the carboxylic acid.

Nucleophilic Substitution

Applications in Pharmaceutical Research

5-Bromo-2-isopropoxybenzoic acid has found significant applications in pharmaceutical research and development.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a valuable intermediate in the synthesis of various biologically active molecules. The bromine atom and isopropoxy group provide sites for structural modifications, allowing medicinal chemists to develop structure-activity relationships.

Therapeutic Applications

Recent studies highlight the role of 5-bromo-2-isopropoxybenzoic acid as a precursor in the synthesis of various therapeutic agents, including:

  • Antidiabetic Agents: The compound has been utilized as a starting material in the development of novel antidiabetic drugs.

  • Anti-inflammatory Compounds: Derivatives of 5-bromo-2-isopropoxybenzoic acid have shown promise in modulating inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

  • Analgesic Compounds: Some derivatives exhibit potential analgesic properties, possibly through inhibition of cyclooxygenase (COX) enzymes.

Case Studies in Drug Development

Clinical investigations involving compounds derived from 5-bromo-2-isopropoxybenzoic acid have shown promising results:

  • Antimicrobial Applications: In clinical trials, topical formulations containing derivatives of 5-bromo-2-isopropoxybenzoic acid demonstrated efficacy against resistant bacteria in skin infections.

  • Inflammatory Disease Management: Studies assessing the efficacy of derivatives in patients with rheumatoid arthritis reported improved joint function and reduced pain levels after eight weeks of treatment.

Biological Activity

The biological activity of 5-bromo-2-isopropoxybenzoic acid and its derivatives can be attributed to several mechanisms of action.

Enzyme Inhibition

Studies suggest that the compound and its derivatives may inhibit key enzymes involved in various metabolic pathways, impacting cell proliferation and inflammatory responses.

Membrane Interactions

The lipophilic nature of 5-bromo-2-isopropoxybenzoic acid allows it to integrate into lipid membranes, potentially affecting their integrity and function. This property may contribute to its antimicrobial activity through disruption of bacterial cell membranes.

Signaling Pathway Modulation

By influencing signaling pathways related to inflammation, 5-bromo-2-isopropoxybenzoic acid and its derivatives can alter cytokine production, providing a molecular basis for their anti-inflammatory effects.

Comparison with Related Compounds

To better understand the unique properties of 5-bromo-2-isopropoxybenzoic acid, it is valuable to compare it with structurally similar compounds.

Structural Analogs

The following table provides a comparison of 5-bromo-2-isopropoxybenzoic acid with related compounds:

CompoundMolecular FormulaKey Structural DifferencesProperty Differences
5-Bromo-2-chlorobenzoic acidC₇H₄BrClO₂Contains a chlorine atom instead of an isopropoxy groupLess lipophilic, different reactivity pattern
5-Bromo-2-iodobenzoic acidC₇H₄BrIO₂Contains an iodine atom instead of an isopropoxy groupMore reactive in coupling reactions due to C-I bond
5-Bromo-2-hydroxybenzoic acidC₇H₅BrO₃Contains a hydroxyl group instead of an isopropoxy groupMore acidic, capable of forming intramolecular hydrogen bonds
3-Bromo-5-isopropoxybenzoic acidC₁₀H₁₁BrO₃Bromine at position 3, isopropoxy at position 5Different electronic distribution, altered reactivity

Functional Comparison

The presence of the isopropoxy group in 5-bromo-2-isopropoxybenzoic acid confers distinctive properties compared to other halogenated benzoic acids:

  • Enhanced Lipophilicity: The isopropoxy group increases lipophilicity compared to hydroxyl or halogen substituents.

  • Steric Effects: The bulky isopropoxy group provides steric hindrance around the carboxylic acid function, affecting reaction rates and selectivity.

  • Electronic Effects: The electron-donating property of the isopropoxy group influences the electronic distribution within the molecule, affecting reactivity and biological interactions.

Current Research and Future Perspectives

Research on 5-bromo-2-isopropoxybenzoic acid continues to evolve, with several promising directions emerging.

Recent Advances

Recent studies have expanded our understanding of the potential applications of 5-bromo-2-isopropoxybenzoic acid:

  • Novel Synthetic Methodologies: Development of more efficient and environmentally friendly synthetic routes.

  • Structure-Activity Relationship Studies: Detailed investigations of how structural modifications affect biological activity.

  • Medicinal Chemistry Applications: Exploration of new therapeutic applications, particularly in metabolic diseases.

Future Research Directions

Several promising research directions are anticipated:

  • Drug Delivery Systems: Incorporation of 5-bromo-2-isopropoxybenzoic acid derivatives into novel drug delivery systems to enhance efficacy and reduce side effects.

  • Combination Therapies: Investigation of synergistic effects when combined with established therapeutic agents.

  • Advanced Materials: Exploration of potential applications in material science, leveraging the compound's unique structural features.

  • Green Chemistry Approaches: Development of more sustainable synthetic methods with reduced environmental impact.

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